
meta-Mirabegron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meta-Mirabegron is a β3-adrenoceptor agonist primarily used in the treatment of overactive bladder. It works by stimulating β3-adrenergic receptors to induce detrusor muscle relaxation, thereby increasing bladder capacity . This compound has gained attention due to its unique mechanism of action compared to traditional antimuscarinic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of meta-Mirabegron involves several steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring and the subsequent coupling with an amine derivative. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as palladium on carbon. The final product is purified using techniques like recrystallization and chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
化学反应分析
Types of Reactions
Meta-Mirabegron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
科学研究应用
Mirabegron is a β3-adrenoceptor agonist used to treat overactive bladder (OAB) . Research on mirabegron has explored its efficacy and safety in treating OAB, both as a monotherapy and in combination with other drugs . Studies also investigated mirabegron's potential in medical expulsive therapy for ureteral stones .
Scientific Research Applications
Overactive Bladder Treatment: Mirabegron is an approved treatment for overactive bladder, with its prevalence and severity increasing with age .
- A meta-analysis systematically evaluated mirabegron's efficacy and safety compared to a placebo for OAB treatment . The goal was to evaluate if mirabegron is more effective than a placebo in managing OAB syndrome .
- Mirabegron 50mg has comparable overall efficacy to most active treatments for OAB, but solifenacin 10mg monotherapy and solifenacin 5mg plus mirabegron 25 or 50mg in combination were more efficacious for some or all outcomes .
- Mirabegron 50mg was significantly better tolerated regarding dry mouth, constipation, and urinary retention than 21/22, 9/20, and 7/10 active comparators, respectively .
Combination Therapy for OAB: Mirabegron can be used in combination with other therapies to treat OAB .
- A meta-analysis assessed the efficacy and safety of mirabegron on OAB induced by benign prostatic hyperplasia (BPH) in men receiving tamsulosin therapy . The analysis showed that the mirabegron+tamsulosin group had significantly greater decreases in the total OAB symptom score and significantly greater increases in the mean volume voided compared to the tamsulosin group .
- Combination treatment of solifenacin 5mg plus mirabegron 25 or 50mg appears to provide an efficacy benefit compared with mirabegron 50mg, though with more anticholinergic side effects .
Medical Expulsive Therapy (MET) for Ureteral Stones: Studies have explored the effectiveness and safety of mirabegron in the MET of ureteral stones .
- A study summarized existing studies that systematically evaluated the effectiveness and safety of mirabegron in the MET of ureteral stones. The analysis revealed that mirabegron treatment significantly increased the stone expulsion rate compared to the control group .
Safety Profile: Pharmacovigilance studies have investigated the safety profile of mirabegron treatment using the US FDA Adverse Event Reporting System (FAERS) database .
- Mirabegron-related adverse event reports involved 21 organ systems, with the most significant system organ class (SOC) being "renal and urinary disorders" .
- Signal detection for "nervous system disorders", "cardiac disorders", "eye disorders", "reproductive system and breast disorders", and "vascular disorders" showed positive results in the ROR method, suggesting that these signals may also be important and frequent .
Synergistic Effects with Plant Derivatives: Some research explores the synergistic effects of combining plant derivatives with conventional drugs like mirabegron .
- Several plant-derived compounds, such as curcumin, quercetin, and thymoquinone, have demonstrated synergistic effects with various anticancer drugs in different cancer cell lines .
- While the search results do not directly mention synergistic effects of plant derivatives with mirabegron, this is a potential area for further research .
作用机制
Meta-Mirabegron exerts its effects by activating β3-adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the urine storage phase, thereby increasing bladder capacity. The molecular pathway involves the increase of cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA) and leads to muscle relaxation .
相似化合物的比较
Similar Compounds
Solifenacin: An antimuscarinic agent used for overactive bladder.
Tolterodine: Another antimuscarinic agent with similar applications.
Vibegron: A β3-adrenoceptor agonist similar to meta-Mirabegron
Uniqueness
This compound is unique in its mechanism of action as it specifically targets β3-adrenergic receptors, unlike antimuscarinic agents that target muscarinic receptors. This specificity results in fewer side effects such as dry mouth and constipation, making it a preferred choice for patients who cannot tolerate antimuscarinic agents .
生物活性
Introduction
Meta-mirabegron, a β3-adrenoceptor agonist, is primarily recognized for its role in treating overactive bladder (OAB). Its mechanism involves the activation of β3-adrenoceptors, leading to relaxation of the detrusor muscle and increased bladder capacity. This article delves into the biological activity of this compound, examining its efficacy, tolerability, and potential biomarkers associated with treatment outcomes.
This compound acts as a selective agonist for the β3-adrenoceptor, which is predominantly found in the bladder. This receptor's activation results in:
- Detrusor Muscle Relaxation : Facilitating increased bladder storage capacity.
- Inhibition of Neurotransmitter Release : Reducing involuntary contractions associated with OAB.
The specific binding affinity and intrinsic activity at the β3-adrenoceptor make this compound a unique therapeutic option compared to traditional antimuscarinics.
Overactive Bladder Treatment
Several clinical trials have assessed the efficacy of this compound in managing OAB symptoms. A systematic review and meta-analysis indicated that mirabegron 50 mg was significantly effective compared to placebo across various endpoints, including:
- Micturition Frequency
- Urgency Urinary Incontinence
- Health-Related Quality of Life (HRQoL)
Table 1: Summary of Clinical Efficacy Outcomes
Patient-Reported Outcomes
A post hoc analysis from three Phase III trials demonstrated that mirabegron significantly improved patient-reported outcomes, including:
- OAB-q Symptom Bother Scale
- Patient Perception of Bladder Condition (PPBC)
Table 2: Patient-Reported Outcomes Improvement
Outcome Measure | Mirabegron Group (%) | Placebo Group (%) |
---|---|---|
OAB-q Symptom Bother Scale | 66.0 | 57.8 |
Total HRQoL | 56.8 | 48.9 |
Tolerability and Side Effects
This compound has shown a favorable tolerability profile compared to antimuscarinic agents. Common side effects such as dry mouth and constipation were reported less frequently among patients receiving mirabegron.
Table 3: Side Effects Comparison
Side Effect | Mirabegron (%) | Antimuscarinics (%) |
---|---|---|
Dry Mouth | Lower | Higher |
Constipation | Lower | Higher |
Urinary Retention | Lower | Higher |
Biomarkers and Predictive Outcomes
Recent studies have explored urinary biomarkers to predict treatment outcomes with mirabegron. A significant finding was the correlation between urinary beta 3-adrenoceptor concentration and health-related quality of life scores, suggesting that this biomarker may serve as a diagnostic tool for assessing treatment efficacy in OAB patients.
Key Findings on Biomarkers
- Urinary Beta 3-Adrenoceptor Levels : Increased in responders to treatment.
- Correlation with HRQoL : Negative correlation observed (r = -0.431, p = 0.040).
Case Studies and Real-World Evidence
Several case studies have illustrated the practical applications of this compound in clinical settings:
- Case Study on Ureteral Stones : Patients treated with mirabegron exhibited a higher stone expulsion rate compared to controls, indicating its potential role in medical expulsive therapy.
- Longitudinal Study on OAB Patients : Continuous treatment with mirabegron led to sustained improvements in urinary symptoms over a 12-month period.
属性
分子式 |
C21H24N4O2S |
---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
2-(2-amino-1,3-thiazol-4-yl)-N-[3-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-4-5-15(11-17)9-10-23-13-19(26)16-6-2-1-3-7-16/h1-8,11,14,19,23,26H,9-10,12-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1 |
InChI 键 |
CUZSRXGEOXRUIM-IBGZPJMESA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)N)O |
规范 SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。